5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
描述
属性
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-3-26-16-10-5-4-9-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-8-6-7-13(20)11-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKTMJHFUCEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This compound integrates a triazole moiety known for its diverse pharmacological properties and an oxadiazole structure that enhances its bioactivity. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O2 |
| Molecular Weight | 319.75 g/mol |
| IUPAC Name | 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |
| CAS Number | 894935-29-6 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole and oxadiazole moieties exhibit significant antimicrobial properties. The synthesized compound demonstrated effective inhibition against various bacterial strains. For instance, in vitro tests revealed minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 µg/mL against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. Notably:
- Cell Lines Tested : Human lung adenocarcinoma (A549), breast cancer (MCF-7), and liver cancer (HepG2).
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate to potent anticancer activity. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The following table summarizes the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF-7 | 20 | G2/M phase arrest |
| HepG2 | 25 | Increased ROS production |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it acts as a potent inhibitor of acetylcholinesterase (AChE) and urease:
- AChE Inhibition : The IC50 value for AChE inhibition was found to be approximately 5 µM, suggesting strong potential for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound exhibited significant urease inhibition with an IC50 value of 6 µM, which may have implications in managing urease-related infections.
Study on Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, the synthesized compound was tested against standard antibiotics like ampicillin and ciprofloxacin. The results showed that while traditional antibiotics had higher efficacy against certain strains, the novel compound displayed broader spectrum activity against resistant strains.
Study on Anticancer Properties
A study published in Cancer Letters reported on the anticancer effects of various triazole derivatives including our compound. It was found that the introduction of the oxadiazole ring significantly enhanced cytotoxicity compared to triazoles alone.
科学研究应用
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes. For example, similar compounds in the oxadiazole class have shown efficacy against glioblastoma cell lines, suggesting that this compound may also possess similar therapeutic potential .
Antidiabetic Properties
The oxadiazole derivatives are also being investigated for their anti-diabetic effects. Preliminary studies have indicated that these compounds can lower glucose levels in diabetic models, potentially offering a new avenue for diabetes management. The mechanisms underlying these effects may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .
Antimicrobial Activity
Oxadiazoles are known for their antimicrobial properties as well. Compounds related to the one discussed have shown effectiveness against various bacterial and fungal strains. This suggests that the compound could be explored further for applications in treating infections or as a preservative in pharmaceutical formulations .
Material Science Applications
In addition to biological applications, the unique properties of 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole make it a candidate for use in material sciences. Its thermal stability and ability to form stable complexes with metals could lead to applications in:
- Polymer Chemistry : As an additive to enhance the thermal and mechanical properties of polymers.
- Fluorescent Materials : Due to its structural characteristics, it may be suitable for use in fluorescent probes or sensors.
Case Studies and Research Findings
A variety of studies have highlighted the potential of oxadiazole derivatives:
- Cytotoxicity Studies : A study on 1,3,4-Oxadiazoles showed significant cytotoxic effects against glioblastoma cells using MTT assays and colony formation assays .
- In Vivo Studies : In diabetic models such as Drosophila melanogaster, certain oxadiazole derivatives demonstrated substantial reductions in glucose levels .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between oxadiazole derivatives and target proteins involved in cancer and diabetes pathways .
化学反应分析
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution under controlled conditions. For instance, treatment with methyl iodide in ethanolic potassium hydroxide facilitates alkylation at the oxadiazole sulfur atom, yielding 5-methylsulfanyl derivatives (e.g., compound 12 in ). This reaction is efficient (77% yield) and proceeds via an SN2 mechanism.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Methyl iodide, KOH/EtOH, reflux | 2-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-5-methylsulfanyl- oxadiazole | 77% |
Cyclocondensation with Carbon Disulfide
The oxadiazole ring reacts with carbon disulfide in the presence of ethanolic potassium hydroxide to form 1,3,4-oxadiazole-2-thione derivatives . This reaction involves cyclization and sulfur incorporation, as demonstrated in the synthesis of compound 5 (75% yield) .
| Reagents | Product | Yield | Source |
|---|---|---|---|
| CS₂, KOH/EtOH, reflux | 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H- oxadiazole-2-thione | 75% |
Amination and Arylation Reactions
The oxadiazole ring participates in one-pot amination-arylation sequences. For example, reaction with O-benzoyl hydroxylamine and copper(II) acetate produces 2-amino-5-substituted oxadiazoles (General Procedure B in ). Although specific data for this compound is unavailable, similar methodologies apply broadly to 1,3,4-oxadiazoles.
Acid-Catalyzed Rearrangements
Under acidic conditions, the oxadiazole ring can undergo ring-opening or rearrangement. For instance, hydrazine hydrate treatment converts oxadiazole-thione derivatives to triazole-thiols (e.g., compound 9 in ), confirmed via IR and NMR spectroscopy.
| Reagents | Product | Key Spectral Data | Source |
|---|---|---|---|
| Hydrazine hydrate | 4-Amino-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4H- triazole-3-thiol | IR: 3256 cm⁻¹ (NH₂); ¹H NMR: δ 12.95 ppm (NH) |
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for oxadiazole derivatives. For example, coupling carboxylic acids with phosphorus oxychloride under microwave radiation (160 W, 5 min) yields 5-aryl-2-substituted oxadiazoles with 54–75% efficiency . This method minimizes side reactions and improves scalability.
Electrophilic Substitution on the Aromatic Rings
The 3-chlorophenyl and 2-ethoxyphenyl substituents undergo electrophilic substitution. Halogenation or nitration at the para position of the chlorophenyl group is feasible, though such reactions require optimization to avoid oxadiazole ring degradation .
Biological Activity-Driven Modifications
To enhance anticancer activity, researchers have introduced sulfonamide or hydrazone moieties via post-synthetic modifications. For instance, coupling with 4-nitrobenzaldehyde forms Schiff base derivatives (e.g., compound 10c in ), validated by ¹H NMR (δ 8.94 ppm, ArCHN) .
Key Reaction Optimization Factors:
-
Solvent Systems : Ethanolic KOH for alkylation; DMF/ethanol for recrystallization .
-
Catalysts : Copper(I) for click chemistry; Cu(OAc)₂ for amination .
-
Temperature : Reflux (~80°C) for cyclocondensation; 40°C for amination .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Structural and Functional Analysis:
In contrast, the 2-ethoxyphenyl substituent introduces steric bulk and electron-donating properties, which could increase solubility and membrane permeability compared to purely halogenated analogs like the compound in . The methyl group on the triazole ring likely stabilizes the molecule against metabolic degradation, a feature shared with the compound in .
Heterocycle Variations: Replacing the oxadiazole with a thiazole (as in ) reduces planarity but introduces sulfur, which may modulate redox activity or metal coordination .
Synthetic Approaches :
- The target compound’s synthesis likely mirrors methods in and , using PEG-400 as a green solvent and Bleaching Earth Clay (BEC) as a catalyst for efficient heterocycle formation .
- Crystallization techniques (e.g., ) highlight the importance of dimethylformamide (DMF) in obtaining single-crystal structures for accurate structural validation .
Biological Activity Trends: Chlorophenyl-substituted analogs (e.g., ) demonstrate antimicrobial activity, suggesting the target compound may share similar mechanisms, such as disrupting bacterial cell wall synthesis .
Research Findings and Data
Table 1: Spectroscopic Data for Key Compounds
Key Observations:
- The target compound’s 2-ethoxyphenyl group is expected to show a characteristic triplet near δ 1.4 ppm for the CH₃ group and a quartet near δ 4.4 ppm for the OCH₂, consistent with ethoxy-substituted analogs .
- Crystallographic data (e.g., ) reveal that chloro and fluoro substituents induce planarity distortions, which may influence binding affinity .
常见问题
Q. Q1: What established synthetic routes are available for synthesizing this compound, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via multi-step protocols involving cyclocondensation of precursors. Key steps include:
- Triazole formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Oxadiazole ring closure: Reaction of acylhydrazides with activated carbonyl derivatives under reflux in solvents like toluene or DMF .
- Critical conditions: Temperature (70–120°C), solvent polarity (e.g., PEG-400 for heterogenous catalysis), and catalysts (e.g., Bleaching Earth Clay) significantly impact yield (60–85%) and purity .
Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Advanced Synthesis
Q. Q2: How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?
Answer: Byproduct suppression requires:
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. side reactions like hydrolysis .
- Catalyst screening: Heterogeneous catalysts (e.g., acidic clays) improve regioselectivity .
- Real-time monitoring: TLC or HPLC-MS tracks intermediate stability and identifies degradation pathways .
Basic Characterization
Q. Q3: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assigns substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; oxadiazole carbons at δ 160–165 ppm) .
- IR spectroscopy: Confirms C=N (1640–1680 cm⁻¹) and C-O-C (1240–1280 cm⁻¹) stretches .
- High-resolution MS: Validates molecular formula (e.g., [M+H]+ at m/z 424.0821) .
Advanced Characterization
Q. Q4: How can researchers resolve ambiguities in NMR assignments caused by overlapping signals?
Answer:
- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to distinguish aromatic protons .
- X-ray crystallography: Provides definitive confirmation of regiochemistry in triazole/oxadiazole linkages .
Biological Activity
Q. Q5: What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?
Answer:
- MIC determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC .
Mechanism of Action
Q. Q6: How can the compound’s mechanism of action against cancer cells be investigated?
Answer:
- Target identification: Competitive binding assays (e.g., fluorescence polarization) with kinases or tubulin .
- Apoptosis markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
Structure-Activity Relationships (SAR)
Q. Q7: What strategies are effective for designing analogs to improve metabolic stability?
Answer:
- Substituent modification: Replace labile ethoxy groups with electron-withdrawing moieties (e.g., CF₃) to reduce CYP450-mediated oxidation .
- Bioisosteric replacement: Substitute oxadiazole with 1,3,4-thiadiazole to enhance hydrolytic stability .
Physicochemical Properties
Q. Q8: How can pKa and solubility be experimentally determined for this compound?
Answer:
- Potentiometric titration: Measures pKa in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide .
- HPLC solubility profiling: Quantifies equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
Computational Studies
Q. Q9: Which computational models predict binding affinity to biological targets like kinase inhibitors?
Answer:
- Docking simulations (AutoDock Vina): Screen against ATP-binding pockets of EGFR or Aurora kinases .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories .
Data Contradictions
Q. Q10: How should discrepancies in reported biological activity across studies be addressed?
Answer:
- Experimental replication: Standardize protocols (e.g., cell lines, incubation times) to isolate variability .
- Orthogonal assays: Validate cytotoxicity via MTT and resazurin assays to rule out false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
